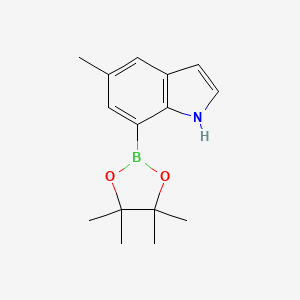![molecular formula C15H17NO3 B11856295 Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-Methoxy-1,6,7,8-Tetrahydrocyclopenta[g]indol-2-carboxylat ist eine komplexe organische Verbindung, die zur Indol-Familie gehört. Indole spielen eine prominente Rolle in natürlichen und synthetischen Produkten mit biologischer und pharmazeutischer Bedeutung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-Methoxy-1,6,7,8-Tetrahydrocyclopenta[g]indol-2-carboxylat kann durch eine Eintopf-Dreikomponenten-Fischer-Indolisierungs-N-Alkylierungssequenz erreicht werden. Dieses Verfahren beinhaltet die Verwendung von Arylhydrazinen, Ketonen und Alkylhalogeniden als Ausgangsmaterialien. Die Reaktion wird typischerweise unter Mikrowellenbestrahlung durchgeführt, um kurze Reaktionszeiten und hohe Ausbeuten zu erzielen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, verfolgen. Der Einsatz von kontinuierlichen Fließreaktoren und die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur und Druck, können die Effizienz und Ausbeute des Prozesses verbessern. Der Fischer-Indolisierungs-N-Alkylierungsansatz ist aufgrund seiner Robustheit und minimalen Nebenproduktbildung besonders für industrielle Anwendungen geeignet .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-4-Methoxy-1,6,7,8-Tetrahydrocyclopenta[g]indol-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene hydrierte Derivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen am Indolring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Elektrophile Reagenzien wie Halogene (Cl₂, Br₂) und Nitrierungsmittel (HNO₃) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Carbonsäuren entstehen, während durch Reduktion hydrierte Indolderivate entstehen .
Wissenschaftliche Forschungsanwendungen
Ethyl-4-Methoxy-1,6,7,8-Tetrahydrocyclopenta[g]indol-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als vielseitiger Baustein für die Synthese verschiedener Heterocyclen und Polymere.
Biologie: Die Verbindung wird im Studium der Zellbiologie und als Sonde für biologische Assays verwendet.
Industrie: Die Verbindung wird bei der Herstellung von Materialien mit Energiespeicher- und biomedizinischen Anwendungen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-Methoxy-1,6,7,8-Tetrahydrocyclopenta[g]indol-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen führen, wie z. B. Signaltransduktion und Genexpression .
Wirkmechanismus
The mechanism of action of ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-carboxylat: Ein weiteres Indolderivat mit ähnlichen chemischen Eigenschaften.
Ethyl-indol-2-carboxylat: Teilt strukturelle Ähnlichkeiten, unterscheidet sich jedoch in den funktionellen Gruppen.
Indol-3-essigsäure: Ein natürlich vorkommendes Pflanzenhormon mit einem ähnlichen Indolkern
Einzigartigkeit
Ethyl-4-Methoxy-1,6,7,8-Tetrahydrocyclopenta[g]indol-2-carboxylat ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins des Tetrahydrocyclopenta-Rings einzigartig. Diese strukturelle Einzigartigkeit verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Anwendungen wertvoll machen .
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-3-19-15(17)12-8-11-13(18-2)7-9-5-4-6-10(9)14(11)16-12/h7-8,16H,3-6H2,1-2H3 |
InChI-Schlüssel |
QLFZMOHIMSKLMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C3CCCC3=C2N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)



![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)



![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)
![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)


